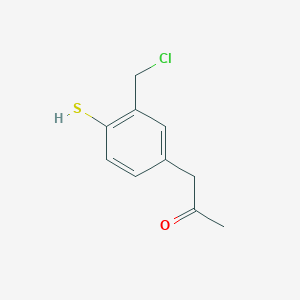
2-Deuterio-6-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon of the naphthalene ring. This compound is known for its use as a stabilizer in gunpowder and its applications in various scientific fields .
Métodos De Preparación
2-Methoxynaphthalene-6-D can be synthesized through several methods. One common method involves the methylation of 2-naphthol using dimethyl sulfate in an alkaline medium . The reaction proceeds as follows:
- Dissolve 2-naphthol and sodium hydroxide in distilled water.
- Cool the solution and add dimethyl sulfate dropwise.
- Warm the mixture to 70-80°C for one hour.
- Filter, wash, and dry the product, followed by recrystallization from ethyl alcohol .
Another method involves the alkylation of β-naphthol with dimethyl carbonate in the presence of metal carbonyl catalysts . This method provides a high yield of the desired product.
Análisis De Reacciones Químicas
2-Methoxynaphthalene-6-D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to dihydronaphthalenes using hydrogen gas and a metal catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the naphthalene ring.
Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxynaphthalene-6-D has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of catalytic reactions and organic synthesis.
Biology: It serves as a substrate in enzymatic studies involving dioxygenases.
Medicine: Research has explored its potential anti-inflammatory properties.
Industry: It is used as a stabilizer in gunpowder and as a fragrance component in perfumes and soaps.
Mecanismo De Acción
The mechanism of action of 2-Methoxynaphthalene-6-D varies depending on its application. In enzymatic reactions, it acts as a substrate for dioxygenases, leading to the formation of hydroxylated products . Its anti-inflammatory effects are believed to involve the inhibition of specific enzymes and pathways related to inflammation .
Comparación Con Compuestos Similares
2-Methoxynaphthalene-6-D can be compared with other naphthalene derivatives, such as:
1-Methoxynaphthalene: Similar in structure but with the methoxy group on the first carbon.
2-Naphthol: The parent compound without the methoxy group.
2-Ethoxynaphthalene: An ethoxy group instead of a methoxy group.
The uniqueness of 2-Methoxynaphthalene-6-D lies in its specific substitution pattern, which influences its reactivity and applications .
Propiedades
Fórmula molecular |
C11H10O |
|---|---|
Peso molecular |
159.20 g/mol |
Nombre IUPAC |
2-deuterio-6-methoxynaphthalene |
InChI |
InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i2D |
Clave InChI |
LUZDYPLAQQGJEA-VMNATFBRSA-N |
SMILES isomérico |
[2H]C1=CC=C2C=C(C=CC2=C1)OC |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


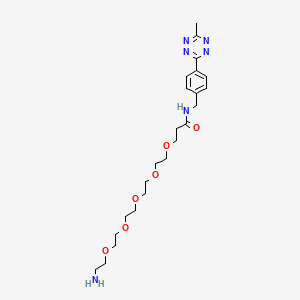


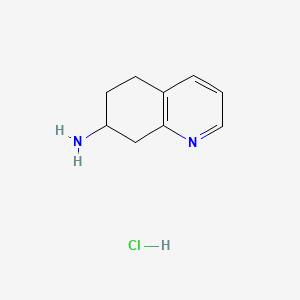
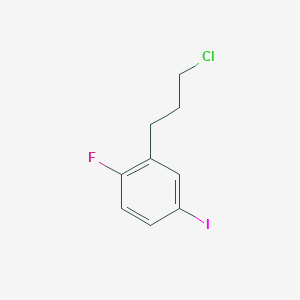
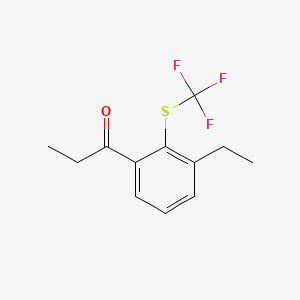
![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)
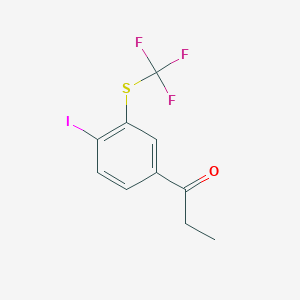


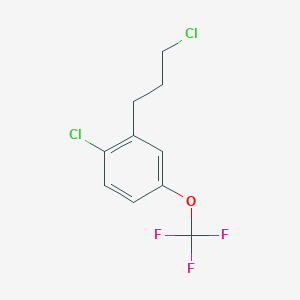
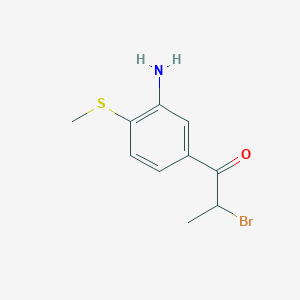
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
